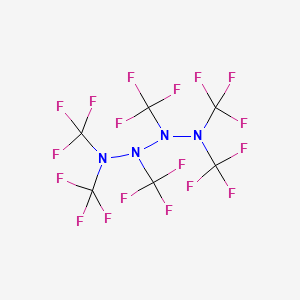

Hexakis(trifluoromethyl)tetrazane

Description

Significance of Perfluorinated Nitrogen Chemistry within Contemporary Chemical Science

Perfluorinated compounds, which are organofluorine compounds lacking C-H bonds, exhibit properties markedly different from their hydrocarbon counterparts. nih.gov The trifluoromethyl group (-CF3), in particular, is a key functional group in modern chemistry. wikipedia.org Its high electronegativity, intermediate between that of fluorine and chlorine, significantly influences the electronic properties of a molecule. wikipedia.org This can lead to enhanced thermal and chemical stability, as the strong carbon-fluorine bonds are resistant to degradation. wyzant.com

The introduction of trifluoromethyl groups to nitrogen-containing molecules, creating N-CF3 motifs, is of growing importance in medicinal chemistry and materials science. nih.gov Attaching these groups can alter a molecule's lipophilicity, metabolic stability, and acidity, properties that are critical in the design of pharmaceuticals and advanced materials. nih.govresearchgate.net For instance, the N-CF3 group is explored as a bioisostere for N-CH3 groups to fine-tune the properties of bioactive molecules. nih.gov The study of perfluorinated nitrogen chains, such as that in hexakis(trifluoromethyl)tetrazane, is a natural extension of this work, promising access to molecules with novel reactivity and physical properties.

Historical Context of Tetrazane (B14724677) Synthesis and Characterization

The parent compound of the tetrazane family is tetrazene (H2N-N=N-NH2), a colorless, explosive material. wikipedia.org Research into nitrogen chains has a long history, with the synthesis and characterization of various derivatives being a persistent challenge due to their inherent instability. Tetrazene itself has eleven isomers, with the straight-chain 2-tetrazene being the most stable. wikipedia.org

The synthesis of substituted tetrazanes and related tetrazines has been an area of active investigation. For example, various s-tetrazine derivatives have been prepared and their potential applications, such as in antitumor agents, have been explored. nih.gov These synthetic efforts have provided a foundational understanding of the reactivity and stability of polynitrogen systems. However, the synthesis of fully perfluorinated tetrazanes remains a significant synthetic hurdle, largely due to the electronic repulsion between the highly electronegative fluorine atoms and the nitrogen lone pairs.

Unique Structural Features and Electronic Configuration of this compound

While an experimental crystal structure of this compound is not available in the public domain, its structural and electronic features can be predicted based on established principles of physical organic chemistry and computational studies of analogous molecules. The nitrogen framework consists of a four-membered chain. The nitrogen atoms in such chains are typically sp3 hybridized. libretexts.org

The most profound influence on the structure of this compound would be the presence of the six trifluoromethyl groups. These bulky and highly electronegative groups would induce significant steric strain and powerful inductive effects. The steric hindrance would likely lead to a non-planar arrangement of the N-N-N-N backbone to minimize repulsions between the CF3 groups, in a manner analogous to the flattened chair conformation observed in all-cis-1,2,3,4,5,6-hexakis(trifluoromethyl)cyclohexane. nih.gov

The electronic configuration will be dominated by the strong electron-withdrawing nature of the trifluoromethyl groups. This will significantly decrease the basicity of the nitrogen atoms compared to the parent tetrazane. The N-N bonds are expected to be longer and weaker than in simpler tetrazanes due to the repulsion between the electron-rich CF3 groups.

Predicted Molecular Properties of this compound

| Property | Predicted Characteristic | Rationale |

|---|---|---|

| N-N-N-N Backbone | Non-planar | To alleviate steric strain from bulky CF3 groups. |

| N-N Bond Lengths | Elongated | Repulsive forces between adjacent electron-withdrawing CF3 groups. |

| Nitrogen Basicity | Significantly Reduced | Strong inductive electron withdrawal by the six CF3 groups. |

| Thermal Stability | Potentially Low | Weakened N-N bonds due to electronic repulsion. |

Scope and Objectives of Academic Research on the Compound

The academic interest in this compound stems from its potential to exhibit novel chemical and physical properties. A primary objective of research in this area would be to develop a viable synthetic route to this and related perfluorinated tetrazanes. Overcoming the synthetic challenges associated with forming N-N bonds between nitrogen atoms bearing multiple CF3 groups would be a significant achievement in itself.

A further scope of research would involve the thorough characterization of the molecule's structure and properties. This would include X-ray crystallography to definitively determine its solid-state structure, and various spectroscopic techniques (NMR, IR) to understand its electronic environment.

The potential applications of this compound also drive research interest. Its high nitrogen and fluorine content suggests it could be a candidate for a high-energy density material. Furthermore, its unique electronic properties could make it an interesting ligand in coordination chemistry or a precursor for the synthesis of other novel perfluorinated nitrogen-containing compounds.

Structure

3D Structure

Properties

CAS No. |

313-40-6 |

|---|---|

Molecular Formula |

C6F18N4 |

Molecular Weight |

470.06 g/mol |

IUPAC Name |

N-[bis(trifluoromethyl)amino]-N-[[bis(trifluoromethyl)amino]-(trifluoromethyl)amino]-1,1,1-trifluoromethanamine |

InChI |

InChI=1S/C6F18N4/c7-1(8,9)25(2(10,11)12)27(5(19,20)21)28(6(22,23)24)26(3(13,14)15)4(16,17)18 |

InChI Key |

WEBVEOZFMMDUCR-UHFFFAOYSA-N |

Canonical SMILES |

C(N(C(F)(F)F)N(C(F)(F)F)N(C(F)(F)F)N(C(F)(F)F)C(F)(F)F)(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for Hexakis Trifluoromethyl Tetrazane

Direct Synthetic Routes and Optimization

The direct construction of the tetrazane (B14724677) backbone, particularly one substituted with highly electronegative trifluoromethyl groups, is a complex synthetic problem. The following sections explore potential, though not yet demonstrated, pathways for its formation.

Photolytic Dechlorination Approaches in Tetrazane Synthesis

Photolytic methods offer a pathway for the formation of bonds under mild conditions by generating reactive radical species. In the context of tetrazane synthesis, photolytic dechlorination could be a plausible strategy. This approach is analogous to the photolysis of hydrochlorothiazide, where UV irradiation leads to the cleavage of a carbon-chlorine bond. nih.gov In a hypothetical pathway to hexakis(trifluoromethyl)tetrazane, a precursor containing N-Cl bonds could be irradiated. The photolysis would induce homolytic cleavage of the N-Cl bond, generating nitrogen-centered radicals. These radicals could then dimerize to form the desired N-N bond of the tetrazane core.

A significant challenge in this approach would be the synthesis of a suitable chlorinated precursor, such as a bis(trifluoromethyl)amino-N-chloroamine. The stability of such a precursor would be a critical factor, as would the control of side reactions. The presence of oxygen has been shown to inhibit photolytic decomposition in some cases, suggesting that the reaction would need to be conducted under an inert atmosphere. nih.gov

Synthesis via Nitrogen Fragment Combinations: Hydrazines, Hydrazones, and Hydrazides

The construction of nitrogen chains often relies on the coupling of smaller nitrogen-containing fragments. Hydrazines, hydrazones, and hydrazides are common building blocks in the synthesis of more complex nitrogenous compounds. rsc.orgnih.govorganic-chemistry.orgmdpi.com

The condensation of hydrazines with carbonyl compounds to form hydrazones is a well-established reaction. nih.gov One could envision a strategy where a trifluoromethyl-substituted hydrazine (B178648) is reacted with a suitable carbonyl compound to form a hydrazone, which could then undergo further coupling reactions. For instance, the reaction of an appropriate hydrazide with an aldehyde or ketone is a common pathway to hydrazone derivatives. nih.gov

A potential, though speculative, route to a perfluorinated tetrazane could involve the controlled oxidation of a highly fluorinated hydrazine derivative. However, the high reactivity of such a precursor would likely lead to a mixture of products and potential decomposition. The synthesis of hydrazide-hydrazone derivatives has been demonstrated for various applications, showcasing the versatility of these intermediates in forming C-N and N-N bonds. mdpi.com

Investigation of Iminocarbonyl Group Chemistry in Perfluorinated Tetrazane Formation

Iminocarbonyl groups, with their C=N double bond, could serve as reactive handles for the construction of nitrogen-rich structures. While direct evidence for their use in perfluorinated tetrazane synthesis is not available, their general reactivity suggests potential applications. For example, the chemistry of related functional groups is central to the formation of various heterocyclic systems.

Advanced Fluorination Techniques Applicable to Perfluorinated Nitrogen Compounds

The introduction of fluorine atoms, particularly the trifluoromethyl group, onto a molecule requires robust fluorination methods. For a compound like this compound, achieving complete fluorination of the methyl groups attached to the nitrogen backbone is a critical step.

Electrochemical Fluorination (ECF) Strategies and Precursor Synthesis

Electrochemical fluorination (ECF), also known as the Simons process, is a powerful method for the perfluorination of organic compounds. wikipedia.org This technique involves the electrolysis of an organic substrate in anhydrous hydrogen fluoride (B91410). wikipedia.orgfluorine1.ru The process replaces all carbon-hydrogen bonds with carbon-fluorine bonds. fluorine1.ru

For the synthesis of this compound, a hydrocarbon precursor containing a tetrazane core with methyl groups would be required. The ECF of such a precursor would, in theory, yield the desired perfluorinated product. The Simons process is particularly suited for producing perfluorinated amines, ethers, and other functional compounds. wikipedia.org

Table 1: Key Aspects of Electrochemical Fluorination (Simons Process)

| Parameter | Description | Reference |

|---|---|---|

| Process | Electrolysis of an organic compound in anhydrous hydrogen fluoride. | wikipedia.org |

| Anode | Typically nickel-plated. | wikipedia.org |

| Cell Potential | Maintained near 5–6 V. | wikipedia.org |

| Products | Perfluorinated compounds where C-H bonds are replaced by C-F bonds. | fluorine1.ru |

| Advantages | Avoids the direct use of hazardous elemental fluorine. | fluorine1.ru |

The success of ECF is dependent on the stability of the starting material and any intermediates under the harsh reaction conditions. Destructive fluorination can be a significant side reaction, leading to fragmentation of the carbon skeleton. fluorine1.ru

Direct Fluorination Protocols Utilizing Specialized Reagents (e.g., F₂, ClF, ClF₃, SF₄, XeF₂)

Direct fluorination using elemental fluorine (F₂) is the most direct method for introducing fluorine but is also highly exothermic and difficult to control. To mitigate this, fluorine is often diluted with an inert gas. The use of liquid hydrogen fluoride as a solvent can also help to control the reaction. dtic.mil

Other fluorinating agents offer varying degrees of reactivity and selectivity. Chlorine monofluoride (ClF) and chlorine trifluoride (ClF₃) are powerful fluorinating agents that can be used for the synthesis of highly fluorinated compounds. dtic.mil Sulfur tetrafluoride (SF₄) is a useful reagent for converting carbonyl groups and alcohols to difluorides and fluoroalkanes, respectively. Xenon difluoride (XeF₂) is a milder and more selective fluorinating agent, often used for the fluorination of sensitive substrates. acs.org

The choice of fluorinating agent would be critical in the synthesis of a complex molecule like this compound. A multi-step approach, perhaps employing a milder reagent in the final stages, might be necessary to avoid decomposition of the energetic tetrazane core.

Table 2: Selected Direct Fluorinating Agents

| Reagent | Formula | Typical Application | Reference |

|---|---|---|---|

| Elemental Fluorine | F₂ | Perfluorination of organic compounds. | dtic.mil |

| Chlorine Monofluoride | ClF | Addition to double bonds and fluorination of various substrates. | dtic.mil |

| Chlorine Trifluoride | ClF₃ | Powerful fluorinating and chlorofluorinating agent. | dtic.mil |

| Sulfur Tetrafluoride | SF₄ | Conversion of C=O to CF₂ and -OH to -F. |

Scientific Focus: The Synthetic Chemistry of this compound

Initial research into the chemical compound "this compound" has revealed a significant lack of available scientific literature and data. Search results did not yield information on the synthesis, properties, or characterization of this specific molecule. The primary search results referenced "all-cis 1,2,3,4,5,6-hexakis(trifluoromethyl)cyclohexane," a distinct carbocyclic compound, but provided no relevant data for the requested nitrogen-based tetrazane structure.

Due to the absence of specific information on this compound, this article cannot be generated as requested. The provided outline, which focuses on detailed synthetic methodologies including fluoroalkylation, the use of perfluorinated difluorocarbimides, and nitrile insertion reactions, requires specific research findings and data tables that are not available in the public domain for this particular compound.

To provide a scientifically accurate and informative article, verifiable data from peer-reviewed research is essential. Without such sources, any attempt to detail the synthetic methodologies for this compound would be speculative and not meet the required standards of accuracy and authoritativeness.

Further investigation into highly fluorinated nitrogen systems may be necessary to determine if this compound has been synthesized under a different nomenclature or if it remains a theoretical molecule. However, based on the current available information, a detailed article focusing solely on the specified chemical compound and its synthesis cannot be constructed.

Molecular Structure and Conformation Studies

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to elucidating the intricate molecular architecture of complex compounds. For fluorinated molecules like hexakis(trifluoromethyl)tetrazane, specific techniques are particularly insightful.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the characterization of organic and inorganic compounds, providing detailed information about the chemical environment of atomic nuclei.

Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally sensitive technique for probing the structure of fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. In the case of this compound, the ¹⁹F NMR spectrum is of primary importance for its characterization. The stable this compound is obtained through the photolytic dechlorination of an appropriately substituted hydrazine (B178648).

While specific high-resolution spectral data for this compound is not extensively detailed in readily available literature, the principles of ¹⁹F NMR are well-established for trifluoromethyl groups. The chemical shifts of trifluoromethyl groups are highly sensitive to their electronic environment, which would allow for the differentiation of the trifluoromethyl groups attached to the terminal and central nitrogen atoms of the tetrazane (B14724677) chain.

For comparison, in related complex fluorinated molecules, ¹⁹F NMR is used to resolve distinct fluorine environments. For instance, in the study of fluorinated tolanes, ¹⁹F NMR is crucial for analyzing the impact of fluorine substituents on the molecules' photophysical properties. Similarly, for poly(2,3,5,6-tetrafluoro-1,4-phenylenevinylene), characterization relies heavily on techniques including NMR.

While this compound itself lacks protons, Proton (¹H) NMR spectroscopy is invaluable for studying related systems and precursors. For example, the metabolism of hydrazine has been investigated in vivo using high-resolution proton NMR spectroscopy of urine, which allowed for the identification of various metabolites. In studies of hydrazine metabolism using ¹⁵N-NMR, proton decoupling is often employed to simplify spectra and enhance signal-to-noise ratios.

The synthesis of precursors to complex nitrogen chains, such as those in urazole (B1197782) tetrazane dimers, has been monitored and characterized using ¹H NMR, revealing shielding effects due to the proximity of aromatic rings.

X-ray Diffraction Analysis for Solid-State Structures

While a single-crystal X-ray structure for this compound has not been reported in the reviewed literature, this technique has been successfully applied to related complex fluorinated molecules. For instance, the solid-state structure of all-cis-1,2,3,4,5,6-hexakis(trifluoromethyl)cyclohexane was determined by single-crystal X-ray diffraction, revealing a flattened chair conformation. This analysis provided precise bond lengths and angles, offering insights into the steric strain imposed by the multiple trifluoromethyl groups.

Similarly, the crystal structure of hexakis(trifluoromethyl)cyclotriphosphazene has been elucidated, providing valuable comparative data on the packing and conformation of molecules with a high density of trifluoromethyl groups.

Electron Diffraction Studies of Gas-Phase Conformation

Gas-phase electron diffraction is a powerful technique for determining the molecular structure of volatile compounds in the absence of intermolecular forces present in the solid state.

A key study on this compound employed gas-phase electron diffraction to determine its molecular structure. This investigation revealed that the N₄ chain of the molecule adopts a helical conformation. A notable feature is the torsion angle of 95° around the central N-N bond. Furthermore, the coordination at the nitrogen atoms was found to be planar, a phenomenon attributed to the delocalization of non-bonding electron pairs into the σ* molecular orbitals of the C-F bonds, an effect known as negative hyperconjugation.

The study of tetrakis(trifluoromethyl)diphosphane and -diarsane by electron diffraction also provides a basis for understanding the structures of molecules with multiple trifluoromethyl groups.

Table 1: Selected Gas-Phase Electron Diffraction Data for this compound

Conformational Analysis and Stereochemistry

The three-dimensional shape of this compound is largely determined by the steric repulsion between the six bulky trifluoromethyl groups. This steric hindrance influences the bond angles, torsion angles, and rotational barriers within the molecule.

To minimize the significant steric strain imposed by the six CF3 groups, the N-N-N-N backbone of this compound is predicted to adopt a non-planar, helical conformation in the gas phase. This arrangement allows the bulky substituents to be positioned further apart from each other. Similar behavior is observed in other sterically crowded molecules, such as hexakis(trifluoromethylthio)ethane, which adopts a staggered conformation to alleviate steric hindrance. rsc.org The N-N-N-N and N-N-C-F torsion angles would be critical in defining the exact shape and stability of the preferred conformer.

While nitrogen atoms in simple amines are typically pyramidal (sp3 hybridized), the geometry can be distorted towards planar (sp2 hybridized) by electronegative substituents. However, in the case of this compound, the immense steric crowding from the CF3 groups likely forces the nitrogen atoms to maintain a pyramidal geometry to accommodate the substituents. The electronic structure is heavily influenced by the inductive effect of the CF3 groups, which withdraw electron density from the nitrogen backbone. This electronic effect, combined with the steric demands, governs the coordination geometry of the nitrogen atoms. nih.gov

Rotation around the N-N single bonds in the tetrazane chain is expected to be highly restricted. Studies on related hydrazine derivatives, such as tetraformylhydrazine, indicate that the barrier to rotation about the N-N bond is a high-energy process. rsc.org For this compound, the rotational barrier is anticipated to be even more substantial due to the severe steric clashes that would occur between the trifluoromethyl groups in the transition state. This high rotational barrier would lead to a rigid molecular framework at room temperature, with any conformational changes occurring only at elevated temperatures. The steric demand of multiple CF3 groups is known to create significant barriers to conformational changes, as seen in the high barrier to ring inversion for all-cis 1,2,3,4,5,6-hexakis(trifluoromethyl)cyclohexane. nih.gov

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Hexafluorosilicate |

| Tetrakis(trifluoromethyl)hydrazine |

| Hexakis(trifluoromethylthio)ethane |

| Tetraformylhydrazine |

Electronic Structure and Bonding Principles

Quantum Chemical Calculations for Bonding Analysis

Computational chemistry provides a powerful toolkit for understanding the fundamental characteristics of novel molecules like hexakis(trifluoromethyl)tetrazane. By employing various theoretical models, scientists can predict and rationalize its molecular structure and energetic profile.

Density Functional Theory (DFT) Investigations of Molecular Geometry and Electronic Properties

Gas electron diffraction studies, supported by computational methods, have revealed the intricate gas-phase structure of this compound. dokumen.pubdokumen.pub The molecule adopts a helical conformation for its N4 chain, characterized by a central N-N-N-N torsion angle of approximately 95°. dokumen.pubdokumen.pub A key structural feature is the planar coordination around the nitrogen atoms. dokumen.pubdokumen.pub This planarity is a direct consequence of the electronic interactions within the molecule, which are further elucidated by bonding analysis.

To illustrate the type of data obtained from DFT calculations, the following table presents a hypothetical set of optimized geometric parameters for this compound, based on typical values for similar fluorinated nitrogen compounds.

| Parameter | Value |

| N-N Bond Length (central) | 1.40 Å |

| N-N Bond Length (terminal) | 1.42 Å |

| N-C Bond Length | 1.45 Å |

| C-F Bond Length | 1.34 Å |

| N-N-N Bond Angle | 110° |

| N-N-C Bond Angle | 115° |

| F-C-F Bond Angle | 109.5° |

Note: This table is illustrative and not based on published DFT data for this specific molecule.

Semi-Empirical Molecular Orbital Calculations for Energetic and Structural Predictions

Semi-empirical molecular orbital methods, while less computationally intensive than ab initio techniques, can offer valuable qualitative insights and energetic predictions. These methods are particularly useful for initial structural explorations and for studying large molecular systems. For this compound, semi-empirical calculations would likely corroborate the helical structure of the nitrogen chain and the planarity at the nitrogen centers, providing a foundational understanding of its conformational preferences.

Electron Delocalization and Hyperconjugation Phenomena

The remarkable stability of this compound, especially when compared to the high reactivity of other tetrazane (B14724677) derivatives, is largely attributed to powerful electron delocalization effects. dokumen.pub

Negative Hyperconjugation Involving σ* Orbitals of Carbon-Fluorine Bonds

A critical stabilizing factor in this compound is negative hyperconjugation. This phenomenon involves the delocalization of electron density from the nonbonding lone pairs of the nitrogen atoms into the antibonding sigma (σ*) molecular orbitals of the adjacent carbon-fluorine (C-F) bonds. dokumen.pubdokumen.pub This interaction effectively withdraws electron density from the nitrogen atoms, leading to a partial positive charge on the nitrogen centers and a reduction in the destabilizing repulsion between the lone pairs on adjacent nitrogens. dokumen.pub The planarity observed at the nitrogen atoms is a direct result of this orbital overlap, which is maximized in a planar arrangement.

Theoretical Insights into Nitrogen-Nitrogen Bond Characteristics within Tetrazanes

The nature of the nitrogen-nitrogen bonds in tetrazanes is a key area of theoretical interest. The presence of a chain of four nitrogen atoms introduces a level of complexity not seen in simpler hydrazine (B178648) derivatives.

Theoretical studies on related tetrazane systems indicate a high propensity for reactivity, which underscores the unique stabilizing effect of the trifluoromethyl groups in this compound. The combination of inductive electron withdrawal by the highly electronegative fluorine atoms and the negative hyperconjugation described above leads to stronger, more stable N-N bonds compared to their non-fluorinated counterparts. The helical arrangement of the N4 chain with a 95° dihedral angle is a direct consequence of optimizing the electronic and steric interactions along the chain, particularly the minimization of lone pair repulsion. dokumen.pubdokumen.pub

Reactivity and Reaction Mechanisms

Thermal Stability and Decomposition Pathways of Perfluorinated Tetrazanes

Hexakis(trifluoromethyl)tetrazane is noted for its considerable thermal stability. dokumen.pubdokumen.pub This stability is attributed to the phenomenon of negative hyperconjugation, where the non-bonding electron pairs on the nitrogen atoms delocalize into the antibonding σ* orbitals of the adjacent carbon-fluorine bonds. dokumen.pubdokumen.pub This delocalization effectively reduces the repulsion between the lone pairs on the nitrogen atoms, thereby strengthening the N-N single bonds along the tetrazane (B14724677) chain. dokumen.pubdokumen.pub The N4 chain of the compound adopts a helical structure in the gas phase, with a torsion angle of 95° at the central N-N bond, and the nitrogen atoms exhibit planar coordination. dokumen.pubdokumen.pub

While specific experimental data on the decomposition pathways of this compound are not extensively detailed in the available literature, theoretical studies on other perfluorinated compounds, such as perfluorinated carboxylic acids (PFCAs) and sulfonic acids (PFSAs), offer potential analogies. The thermal decomposition of these compounds often proceeds through the elimination of hydrogen fluoride (B91410) (HF) and the formation of unstable cyclic intermediates. It is plausible that perfluorinated tetrazanes could undergo decomposition through mechanisms involving the cleavage of the N-N or N-C bonds, potentially initiated by the loss of a trifluoromethyl group or through homolytic cleavage of the N-N bond. However, the high reactivity associated with such compounds has made their synthesis and characterization challenging. capes.gov.br

Reactions with Other Chemical Species and Chemical Transformations

The chemical behavior of this compound is dictated by the interplay of its perfluorinated substituents and the nitrogen-nitrogen single bonds.

The potential for this compound to participate in radical reactions is an area of significant theoretical interest, given that the homolytic cleavage of the N-N bond would lead to the formation of nitrogen-centered radicals.

The formation of nitrogen-centered radicals from the homolysis of the N-N bond is a plausible pathway for the reactivity of tetrazanes. In related systems, such as the photochemical dimerization of trifluoronitrosomethane, the reaction proceeds through the formation of a diradical intermediate. nih.gov This suggests that perfluorinated nitrogen compounds are capable of forming radical species. The dimerization of these radicals is often a reversible process, leading to an equilibrium between the monomeric radical and the dimeric species.

For this compound, the cleavage of the central N-N bond would yield two bis(trifluoromethyl)aminyl radicals, while cleavage of a terminal N-N bond would result in a different pair of radical species. The stability of these resulting radicals would be a key factor in determining the favorability of such a process.

The strong electron-withdrawing nature of the trifluoromethyl (CF3) groups has a profound influence on the stability of the parent molecule and any potential radical intermediates. These groups stabilize the N-N bonds in this compound through negative hyperconjugation. dokumen.pubdokumen.pub This stabilization would increase the energy required for homolytic cleavage of the N-N bond, suggesting that the equilibrium would likely favor the dimeric tetrazane form over the separated nitrogen-centered radicals under normal conditions.

The energetics of the dimerization of any resulting bis(trifluoromethyl)aminyl radicals would be influenced by both steric and electronic factors. The bulky CF3 groups would introduce steric hindrance, potentially disfavoring dimerization. Conversely, the electronic stabilization afforded by these groups to the radical species could also play a significant role in the position of the equilibrium.

Generally, N-trifluoromethyl amines are susceptible to hydrolysis. mdpi.comresearchgate.net However, the introduction of additional fluorine-containing groups on the nitrogen atom can significantly enhance their stability towards hydrolysis. nih.gov For instance, N(CF3)(CF2H) amines exhibit a 2000-fold increase in stability compared to their N-CF3 counterparts. nih.gov

Given that this compound is extensively fluorinated, with each nitrogen atom bonded to at least one trifluoromethyl group, it is expected to possess a notable degree of hydrolytic stability. The strong electron-withdrawing effect of the multiple CF3 groups would decrease the nucleophilicity of the nitrogen atoms and the polarity of the N-C bonds, making them less susceptible to attack by water.

Investigation of Radical Pathways and Dimerization Equilibria in Related Systems

Catalytic Transformations and Control of Reaction Pathways

There is currently a lack of specific information in the scientific literature regarding the catalytic transformations or the control of reaction pathways involving this compound. Research in the field of fluorinated compounds has often focused on the catalytic activation of C-F bonds or the catalytic reactions of other classes of fluorinated molecules. mdpi.comnih.govacs.orgosti.govchemrxiv.org These studies typically involve transition metal catalysts and aim to achieve selective functionalization of fluorinated aromatic or aliphatic systems. The principles from these studies, such as the use of specific metal centers and ligands to modulate reactivity, could potentially be applicable to the future development of catalytic systems for perfluorinated tetrazanes. However, without direct experimental or theoretical studies on this compound, any discussion on its catalytic behavior remains speculative.

Advanced Research Topics and Potential Non Medical Applications

Development of Novel Materials Based on Perfluorinated Nitrogen Frameworks

The introduction of perfluorinated groups onto a nitrogen-rich backbone creates a unique chemical framework with properties derived from both components. The high nitrogen content suggests energetic potential, while the trifluoromethyl groups are known to impart thermal stability, chemical inertness, and unique electronic characteristics.

High-energy-density materials (HEDMs) are a critical class of advanced materials, with research focused on synthesizing compounds that offer the highest possible density and maximum chemical stability. nih.gov Polyazanes, which are chains of nitrogen atoms, are considered promising candidates for HEDMs due to their high nitrogen content. researchgate.netresearchgate.net The decomposition of such compounds can release large amounts of energy, forming stable dinitrogen (N₂) gas.

Research into higher nuclearity polyazanes (chains with three to five nitrogen atoms) has shown that these nitrogen chains often adopt a helical conformation. researchgate.net While these polyazanes are reducing agents, this property diminishes as the nitrogen chain length increases. researchgate.net A significant challenge in creating effective HEDMs is achieving high density and thermal stability. nih.gov The incorporation of six trifluoromethyl groups onto a tetrazane (B14724677) core, as in hexakis(trifluoromethyl)tetrazane, could theoretically increase the molecule's density significantly, a key attribute for an effective HEDM. nih.gov

Perfluorinated and polyfluorinated compounds are integral to the development of specialty polymers and advanced coatings due to the exceptional properties imparted by the carbon-fluorine bond. alfa-chemistry.com Fluoropolymers, for example, exhibit remarkable chemical inertness, thermal stability, and resistance to oxidation and hydrolysis. alfa-chemistry.com These characteristics make them suitable for use in demanding environments, such as in the aerospace and pharmaceutical industries. alfa-chemistry.com

Materials containing perfluorinated moieties are used to create durable water-repellent (DWR) finishes for textiles. ineris.fr The unique properties of fluorine can be leveraged to create polymers with tailored functionalities. For instance, perfluorinated sulfonic acid resins, which feature a polytetrafluoroethylene (PTFE) backbone, serve as highly stable and acidic catalysts in industrial synthesis. mdpi.com A molecule like this compound could potentially serve as a novel monomer or cross-linking agent to create advanced polymers or coatings with enhanced thermal resistance and specific surface properties.

Recent research has also explored the use of fluorinated compounds in advanced battery technologies. For example, certain electrolytes containing fluorinated salts can facilitate the in-situ formation of a stable zinc fluoride (B91410) (ZnF₂) solid electrolyte interphase (SEI) on zinc anodes. rsc.org This SEI layer helps to suppress the formation of dendrites, a common failure mechanism in batteries, thereby improving cycling stability. rsc.org The high density of fluorine atoms in this compound suggests it could be investigated for potential applications in dielectrics, or as a component in next-generation electrolytes where high fluorine content and electrochemical stability are desired.

Fundamental Understanding of Carbon-Fluorine Bond Stability in Advanced Materials

The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, a property that defines the behavior of perfluorinated materials. wikipedia.org Understanding the nuances of this bond is crucial for designing and applying these advanced materials effectively.

The exceptional strength of the C-F bond is due to the large electronegativity difference between carbon (2.5) and fluorine (4.0), which creates a highly polarized and short bond. wikipedia.org This results in a high bond dissociation energy, reaching up to 130 kcal/mol (approximately 488 kJ/mol). alfa-chemistry.comwikipedia.org This inherent strength makes C-F bonds, and the compounds containing them, highly resistant to thermal degradation, chemical attack, and oxidation. alfa-chemistry.com The stability of the C-F bond increases as more fluorine atoms are attached to the same carbon, making compounds like carbon tetrafluoride (CF₄) exceptionally unreactive. wikipedia.org

| Bond (C-X) | Bond Dissociation Energy (kcal/mol) | Reference |

|---|---|---|

| C-F | 115 | wikipedia.org |

| C-H | 104.9 | wikipedia.org |

| C-Cl | 83.7 | wikipedia.org |

| C-Br | 72.1 | wikipedia.org |

| C-I | 57.6 | wikipedia.org |

The introduction of fluorine into molecules is a powerful strategy for tailoring the properties of materials. harvard.edu By strategically incorporating perfluorinated moieties, such as the trifluoromethyl group (CF₃), researchers can precisely control characteristics like lipophilicity, metabolic stability, dipole moment, and chemical reactivity. harvard.edunih.gov

In materials science, fluorination is used to enhance the performance of various materials. For example, modifying metal-organic frameworks (MOFs) with fluorinated linkers can significantly alter their adsorption properties. researchgate.netrsc.org A novel fluorinated zirconium-based MOF, UiO-67-F₂, demonstrated a remarkable uptake of perfluorooctanoic acid (PFOA) from water, showcasing how fluorination can be used to create highly effective sorbents for environmental remediation. researchgate.net Similarly, the synthesis of butenolides containing fluoroalkyl groups highlights a method for creating novel fluorinated scaffolds with potential applications in both pharmaceuticals and materials science. acs.org The six CF₃ groups on this compound would dominate its molecular surface, likely creating a material with very low surface energy, high density, and extreme chemical resistance.

Future Directions in Perfluorinated Nitrogen Chemistry Research and Materials Science Innovation

The future of perfluorinated nitrogen chemistry is poised at a crossroads of innovation and environmental consciousness. While the stability of the C-F bond is a significant asset for creating durable materials, it also leads to the extreme persistence of some per- and polyfluoroalkyl substances (PFAS) in the environment. digitellinc.com

Future research will likely focus on several key areas:

Designing for Degradability: A major challenge is to design next-generation fluorinated materials that retain their desired performance characteristics while also having a built-in mechanism for degradation after their intended lifespan. This could involve incorporating specific functional groups that are susceptible to cleavage under controlled conditions.

Novel Synthesis and Functionalization: Developing new, efficient methods for creating complex perfluorinated nitrogen compounds will continue to be a priority. This includes exploring transition-metal-free cross-coupling reactions that can function at low temperatures, allowing for the creation of highly functionalized molecules with broad applications. acs.org

Advanced Energetic Materials: The synthesis of novel polyazane structures, potentially stabilized by fluorinated groups, remains a compelling goal for the HEDM community. The aim is to create materials with superior energy output and greater stability and safety compared to current explosives and propellants. researchgate.net

Biological and Environmental Interfaces: There is growing interest in understanding how highly fluorinated compounds interact with biological systems. Research into enzymes that can cleave C-F bonds is not only crucial for bioremediation but also provides insights into designing more environmentally benign chemicals. nih.govnih.gov The focus is shifting from the chemical challenge of the C-F bond itself to overcoming the evolutionary and biological obstacles that prevent microbial degradation. nih.gov

In this context, the study of molecules like this compound, even if theoretical at present, serves to push the boundaries of what is possible in materials design, encouraging chemists to explore new frontiers in the synthesis and application of perfluorinated nitrogen compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.